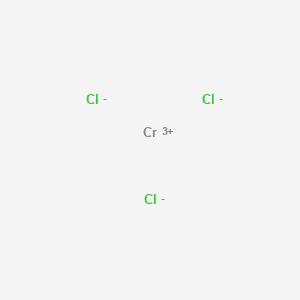
Chromium chloride
Cat. No. B8817157
M. Wt: 158.35 g/mol
InChI Key: QSWDMMVNRMROPK-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
Patent
US08083842B2
Procedure details


In a known method for producing a chromium salt, such as chromium nitrate, chromium phosphate, or chromium chloride, ore is subjected to alkali oxidizing roasting to prepare a sodium dichromate solution, sulfuric acid is added to the sodium dichromate solution, which is then subsequently reduced with an organic substance to produce a chromium sulfate solution, caustic soda or soda ash is added thereto to form a precipitate of chromium hydroxide or chromium carbonate, which is subsequently subjected to filtration and water washing, and then nitric acid, phosphoric acid, or hydrochloric acid is added thereto for dissolution. In another known method, chromium ore is reduced in an electric furnace using a carbon reductant to produce high-carbon ferrochromium, the high-carbon ferrochromium is extracted with sulfuric acid, the resulting solution is electrolyzed to obtain metallic chromium, and nitric acid or hydrochloric acid is added to the metallic chromium to produce chromium nitrate or chromium chloride.






Identifiers


|
REACTION_CXSMILES
|
[N+]([O-])([O-])=[O:2].[Cr+3:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.P([O-])([O-])([O-])=O.[Cr+3].[Cl-].[Cr+3].[Cl-].[Cl-].[Cr:24](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+:33].[Na+].[S:35](=[O:39])(=[O:38])([OH:37])[OH:36]>>[S:35]([O-:39])([O-:38])(=[O:37])=[O:36].[Cr+3:24].[S:35]([O-:39])([O-:38])(=[O:37])=[O:36].[S:35]([O-:39])([O-:38])(=[O:37])=[O:36].[Cr+3:5].[OH-:2].[Na+:33] |f:0.1.2.3,4.5,6.7.8.9,10.11.12,14.15.16.17.18,19.20|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Cr+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[Cr+3]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cr+3].[Cl-].[Cl-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cr+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Cr+3]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[OH-].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US08083842B2
Procedure details


In a known method for producing a chromium salt, such as chromium nitrate, chromium phosphate, or chromium chloride, ore is subjected to alkali oxidizing roasting to prepare a sodium dichromate solution, sulfuric acid is added to the sodium dichromate solution, which is then subsequently reduced with an organic substance to produce a chromium sulfate solution, caustic soda or soda ash is added thereto to form a precipitate of chromium hydroxide or chromium carbonate, which is subsequently subjected to filtration and water washing, and then nitric acid, phosphoric acid, or hydrochloric acid is added thereto for dissolution. In another known method, chromium ore is reduced in an electric furnace using a carbon reductant to produce high-carbon ferrochromium, the high-carbon ferrochromium is extracted with sulfuric acid, the resulting solution is electrolyzed to obtain metallic chromium, and nitric acid or hydrochloric acid is added to the metallic chromium to produce chromium nitrate or chromium chloride.






Identifiers


|
REACTION_CXSMILES
|
[N+]([O-])([O-])=[O:2].[Cr+3:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.P([O-])([O-])([O-])=O.[Cr+3].[Cl-].[Cr+3].[Cl-].[Cl-].[Cr:24](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+:33].[Na+].[S:35](=[O:39])(=[O:38])([OH:37])[OH:36]>>[S:35]([O-:39])([O-:38])(=[O:37])=[O:36].[Cr+3:24].[S:35]([O-:39])([O-:38])(=[O:37])=[O:36].[S:35]([O-:39])([O-:38])(=[O:37])=[O:36].[Cr+3:5].[OH-:2].[Na+:33] |f:0.1.2.3,4.5,6.7.8.9,10.11.12,14.15.16.17.18,19.20|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Cr+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[Cr+3]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cr+3].[Cl-].[Cl-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cr+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Cr+3]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[OH-].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
